![molecular formula C20H25N3O4 B2645314 N-cyclohexyl-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 941930-75-2](/img/structure/B2645314.png)
N-cyclohexyl-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclohexyl-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide” is a highly potent, selective, competitive antagonist of P2X7 purinegic receptor . It does not affect other P2 receptors even at 10 µM concentrations . It blocks agonist-evoked IL-1b release and pore formation in differentiated human THP-1 cells . It has also been shown to reduce carrageenan and Freund’s adjuvant-induced thermal hyperalgesia and neuropathic pain induced by chronic constriction injury (CIC) of the sciatic nerve .
Synthesis Analysis
The synthesis of similar compounds has been reported starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular formula of the compound is C26H30N6O3 . The average mass is 474.55 Da and the monoisotopic mass is 474.23 Da .Chemical Reactions Analysis
The compound is a competitive antagonist of P2X7 purinegic receptor . It blocks agonist-evoked IL-1b release and pore formation in differentiated human THP-1 cells .Physical And Chemical Properties Analysis
The compound is an off-white powder . It has a potency of 18 nM IC50 . It is soluble in DMSO up to 30 mg/mL . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Anti-inflammatory Potential
Research into N-cyclohexyl derivatives has shown promising anti-inflammatory properties. A study by Hernández-Vázquez et al. (2018) synthesized a series of peptidic pyrazinones, including compounds with structural similarities to N-cyclohexyl-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide, which demonstrated significant anti-inflammatory activity in an in vivo murine model. These compounds inhibited tetradecanoylphorbol acetate (TPA)-induced edema by more than 75%, highlighting their potential in treating inflammation-related conditions (Hernández-Vázquez et al., 2018).
Anticonvulsant Activity
E. Pękala et al. (2011) explored the anticonvulsant activity of compounds including N-cyclohexyl derivatives. Their study found that such compounds showed efficacy in models of epilepsy, suggesting their role in the development of new anticonvulsant drugs. These findings are critical for understanding how modifications to the N-cyclohexyl structure can influence biological activity and contribute to therapeutic advancements (Pękala et al., 2011).
Herbicide Action
The compound's structural class has been investigated for its role in inhibiting lipid biosynthesis in plants, offering insights into its potential application as a herbicide. Gronwald (1991) discussed how compounds like N-cyclohexyl derivatives can affect lipid biosynthesis pathways, providing a basis for developing new herbicidal agents (Gronwald, 1991).
Antimicrobial Properties
Research into pyrimidinone and oxazinone derivatives, which are structurally related to N-cyclohexyl-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide, has demonstrated antimicrobial activity. Hossan et al. (2012) synthesized a series of such compounds showing good antibacterial and antifungal activities, hinting at the potential of N-cyclohexyl derivatives in antimicrobial drug development (Hossan et al., 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-cyclohexyl-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-26-15-8-10-18(27-2)16(12-15)17-9-11-20(25)23(22-17)13-19(24)21-14-6-4-3-5-7-14/h8-12,14H,3-7,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBAONBWIWUZMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.